![molecular formula C7H15N2O5P B14649603 Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate CAS No. 54616-12-5](/img/structure/B14649603.png)
Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate is an organic compound with a complex structure that includes a hydrazinylidene group, a diethoxyphosphoryl group, and a methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate typically involves the reaction of diethyl phosphite with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the hydrazinylidene intermediate. The final step involves the esterification of the intermediate with methyl chloroacetate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinylidene compounds.
Aplicaciones Científicas De Investigación
Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The diethoxyphosphoryl group plays a crucial role in these interactions by enhancing the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl [2-(diethoxyphosphoryl)acetate]
- Methyl [2-(diethoxyphosphoryl)hydrazine]
- Methyl [2-(diethoxyphosphoryl)hydrazone]
Uniqueness
Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate is unique due to the presence of both the hydrazinylidene and diethoxyphosphoryl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
54616-12-5 |
|---|---|
Fórmula molecular |
C7H15N2O5P |
Peso molecular |
238.18 g/mol |
Nombre IUPAC |
methyl 2-(diethoxyphosphorylhydrazinylidene)acetate |
InChI |
InChI=1S/C7H15N2O5P/c1-4-13-15(11,14-5-2)9-8-6-7(10)12-3/h6H,4-5H2,1-3H3,(H,9,11) |
Clave InChI |
QYXNECBRICYFTO-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(NN=CC(=O)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylmethyl)thio]methyl]-](/img/structure/B14649525.png)

![8-Azabicyclo[3.2.1]oct-6-ene-8-carboxylic acid, 3-oxo-, methyl ester](/img/structure/B14649547.png)
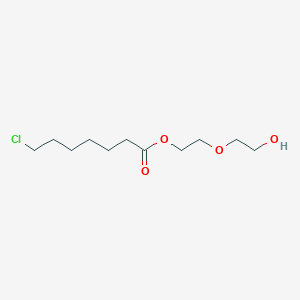
![2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14649561.png)
![N'-[(Ethoxycarbonyl)oxy]ethanimidamide](/img/structure/B14649569.png)
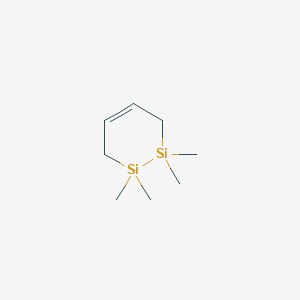
![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)
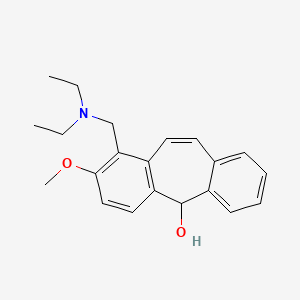
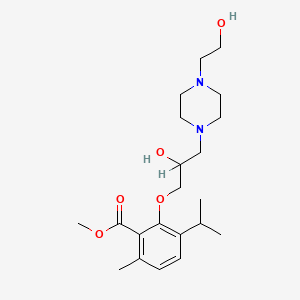
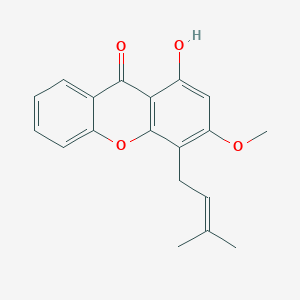
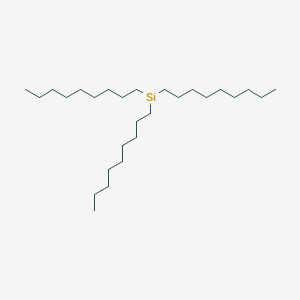
![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane](/img/structure/B14649629.png)
